REACTION_SMILES
|
[C:13](=[O:14])([OH:15])[O-:16].[C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)(=[O:25])[Cl:26].[CH:9]([Cl:10])([Cl:11])[Cl:12].[NH2:1][CH:2]1[CH:3]([OH:8])[CH2:4][CH2:5][CH2:6][CH2:7]1.[Na+:17].[OH2:27]>>[NH:1]([CH:2]1[CH:3]([OH:8])[CH2:4][CH2:5][CH2:6][CH2:7]1)[C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC1CCCCC1O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:13](=[O:14])([OH:15])[O-:16].[C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)(=[O:25])[Cl:26].[CH:9]([Cl:10])([Cl:11])[Cl:12].[NH2:1][CH:2]1[CH:3]([OH:8])[CH2:4][CH2:5][CH2:6][CH2:7]1.[Na+:17].[OH2:27]>>[NH:1]([CH:2]1[CH:3]([OH:8])[CH2:4][CH2:5][CH2:6][CH2:7]1)[C:18]([c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)=[O:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1CCCCC1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC1CCCCC1O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |